molecular formula C11H10BrNO2 B560846 Ethyl 7-Bromoindole-3-carboxylate CAS No. 103858-56-6

Ethyl 7-Bromoindole-3-carboxylate

Cat. No.: B560846
CAS No.: 103858-56-6
M. Wt: 268.11
InChI Key: GJPMAJOHOFUQIK-UHFFFAOYSA-N
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Description

Ethyl 7-Bromoindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromoindole-3-carboxylate typically involves the bromination of indole derivatives. One common method includes the preparation of 7-bromoindole-2-carboxylic acid, which can be synthesized via Fischer ring closure using polyphosphoric acid . Another method involves the reaction of ethyl pyruvate 2-bromophenylhydrazone, followed by Fischer ring closure .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Mechanism of Action

The mechanism of action of Ethyl 7-Bromoindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Bromoindole-3-carboxylate
  • Ethyl 5-Bromoindole-3-carboxylate
  • Ethyl 4-Bromoindole-3-carboxylate

Uniqueness

Ethyl 7-Bromoindole-3-carboxylate is unique due to its specific bromination position, which influences its reactivity and biological activity. Compared to other bromoindole derivatives, it may exhibit distinct properties and applications .

Properties

IUPAC Name

ethyl 7-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPMAJOHOFUQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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